molecular formula C15H14N4O5 B2954189 3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid CAS No. 896819-14-0

3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid

Cat. No.: B2954189
CAS No.: 896819-14-0
M. Wt: 330.3
InChI Key: WMJOGJJZIGTXRQ-UHFFFAOYSA-N
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Description

3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid , also known by its IUPAC name ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate , is a chemical compound with the molecular formula C₁₇H₁₈N₄O₅ . It belongs to the class of chromenone derivatives and contains a tetrazole ring, which imparts unique properties to the molecule . The compound’s molecular weight is approximately 358.35 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. While I don’t have the specific synthetic route for this compound, it typically requires skilled organic synthesis techniques. Researchers have reported various methods to access similar chromenone derivatives, often involving cyclization reactions and subsequent functional group modifications .


Molecular Structure Analysis

    O     |     C=O    / \   /   \ C     C  \   /   \ /    N   / \  /   \ C     C  \   /   \ /    N    |    O 

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and cyclizations. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in different contexts, aiming to modify its properties or create derivatives with enhanced activity .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be around 109–110°C .
  • NMR Spectra : The ^1H-NMR and ^13C-NMR spectra provide insights into its chemical environment and connectivity .

Properties

IUPAC Name

3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-8-10-3-2-9(23-7-13-16-18-19-17-13)6-12(10)24-15(22)11(8)4-5-14(20)21/h2-3,6H,4-5,7H2,1H3,(H,20,21)(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJOGJJZIGTXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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